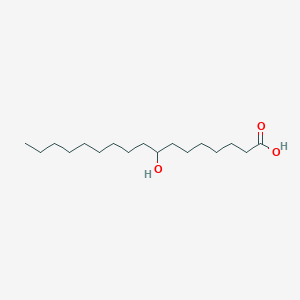

8-Hydroxyheptadecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyheptadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUFEWPQZITFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biological Sources of Hydroxyheptadecanoic Acids

Natural Presence of Regioisomers in Biological Matrices

The distribution of hydroxyheptadecanoic acid regioisomers is diverse, with specific isomers being characteristic of certain biological matrices. Research has identified their presence in microbial, plant, and mammalian systems, often as minor components of complex lipid mixtures.

Microbial Origin

The microbial world is a rich source of diverse fatty acids, including hydroxylated forms. While direct evidence for the production of 8-hydroxyheptadecanoic acid by microorganisms is not extensively documented, related compounds have been identified in both fungi and bacteria, suggesting the existence of enzymatic pathways capable of hydroxylating fatty acid chains at the C-8 position.

For instance, the fungus Gaeumannomyces graminis is known to metabolize linoleic acid into (8R)-hydroxylinoleic acid. nih.gov Although this is an 18-carbon fatty acid, it demonstrates the presence of an 8-dioxygenase enzyme in fungi, which is responsible for the specific hydroxylation at the 8th carbon. Filamentous fungi, in general, are recognized for their ability to produce a wide array of organic acids. d-nb.infonih.gov

In the bacterial domain, while direct synthesis of this compound is not commonly reported, bacteria do produce a variety of hydroxylated fatty acids. Some bacteria are known to produce 3-hydroxy fatty acids. frontiersin.org Furthermore, a novel fatty acid, 16-methyl-8(Z)-heptadecenoic acid, has been identified in a Micrococcus bacterium. nih.gov This compound, an unsaturated C17 fatty acid with a double bond at the 8th position, indicates that bacterial enzymes can act on the C-8 position of a heptadecanoic acid backbone.

Plant-Derived Sources

The primary plant-derived sources of hydroxyheptadecanoic acids and their regioisomers are the cutin and suberin polyesters that form the protective outer layers of plants. unige.chresearchgate.net Cutin, in particular, is a complex polymer composed of hydroxy and epoxy fatty acids.

Analysis of the cutin composition of various plants has revealed the presence of different positional isomers of hydroxy fatty acids. Notably, the cutin of angiosperms contains mixtures of 7-hydroxy- and 8-hydroxyhexadecan-1,16-dioic acid. unige.ch While this is a C16 dicarboxylic acid, it provides strong evidence for the occurrence of the 8-hydroxy isomeric form within the plant kingdom. The presence of these mid-chain hydroxy acids is a characteristic feature of the cutin acid composition of higher plants. unige.ch

The specific composition of these hydroxy fatty acids can vary between different plant groups. For example, gymnosperms predominantly contain the 9,16-dihydroxyhexadecanoic acid positional isomer in their cutin. unige.ch In contrast, angiosperms are characterized by the co-occurrence of 8,16-, 9,16-, and 10,16-dihydroxy positional isomers in significant proportions. unige.ch

Table 1: Occurrence of Hydroxy Fatty Acid Isomers in Plant Cutin

| Plant Group | Predominant Hydroxy Fatty Acid Isomers in Cutin |

| Angiosperms | Mixtures of 7-hydroxy- and 8-hydroxyhexadecan-1,16-dioic acid; Co-occurrence of 8,16-, 9,16-, and 10,16-dihydroxyhexadecanoic acid isomers. unige.ch |

| Gymnosperms | Predominantly 9,16-dihydroxyhexadecanoic acid. unige.ch |

Mammalian Systems (e.g., Ruminant Fats and Milkfat as Precursors)

In mammalian systems, odd-chain fatty acids such as heptadecanoic acid are primarily found in the fat and milk of ruminants. nih.govresearchgate.netgrazingguide.net Their origin is linked to the microbial fermentation processes that occur in the rumen. nih.gov Rumen microbes synthesize these odd-chain fatty acids, which are then absorbed by the host animal and incorporated into their tissues and milkfat. grazingguide.net

While heptadecanoic acid itself is a known constituent of ruminant fats, the presence of its hydroxylated forms, specifically this compound, is not well-established. The metabolism of odd-chain fatty acids in mammals is an area of ongoing research. nih.gov It is known that mammals can endogenously produce odd-chain saturated fatty acids through a process called α-oxidation, which involves the hydroxylation of the α-carbon (C-2 position) of a fatty acid. nih.govresearchgate.net However, this pathway does not account for hydroxylation at the C-8 position.

The fatty acid profile of ruminant fat is complex, containing a variety of saturated and unsaturated fatty acids. researchgate.netclemson.edu The primary unsaturated isomer of heptadecenoic acid (a C17:1 fatty acid) found in ruminant milk and intramuscular fat is the cis-9 isomer. nih.govresearchgate.net There is currently a lack of direct evidence for the natural occurrence of this compound in ruminant-derived products.

Biosynthesis and Enzymatic Transformations of Hydroxyheptadecanoic Acids

General Fatty Acid Biosynthesis Pathways Relevant to C17 Chains

The biosynthesis of the heptadecanoic acid (C17) backbone follows the general principles of fatty acid synthesis but with a key difference in the priming molecule. While the synthesis of common even-chain fatty acids (like palmitic acid, C16) is initiated with acetyl-CoA, the production of odd-chain fatty acids begins with propionyl-CoA. wikipedia.orgwikipedia.org

The process is initiated by the fatty acid synthase (FAS) complex. Propionyl-CoA serves as the primer, which is then sequentially elongated by the addition of two-carbon units derived from malonyl-CoA. frontiersin.orgnih.gov This condensation of propionyl-CoA (a 3-carbon molecule) with malonyl-CoA results in a five-carbon intermediate, which then undergoes multiple cycles of elongation, with each cycle adding two carbons. nih.gov After seven such cycles, the 17-carbon chain of heptadecanoic acid is formed.

This pathway is active in various microorganisms, which are a significant source of odd-chain fatty acids. frontiersin.org For example, certain yeast species like Yarrowia lipolytica can produce heptadecenoic acid (C17:1) when supplied with propionate, the precursor to propionyl-CoA. frontiersin.orgnih.gov In some bacteria, such as Brevibacterium ammoniagenes, the fatty acid synthase can utilize propionyl-CoA as a primer to produce heptadecanoic acid. nih.gov

Table 1: Key Enzymes in C17 Fatty Acid Biosynthesis

| Enzyme/Complex | Function | Role in C17 Synthesis |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. | Provides the two-carbon extender units for chain elongation. researchgate.net |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the elongation cycles of fatty acid synthesis. | Uses propionyl-CoA as a primer and malonyl-CoA for elongation to build the C17 chain. nih.govwikipedia.org |

| Propionyl-CoA Carboxylase | Carboxylates propionyl-CoA to form methylmalonyl-CoA. | Involved in the metabolism of propionyl-CoA, which can also serve as the primer for odd-chain fatty acid synthesis. wikipedia.org |

Enzymatic Hydroxylation Mechanisms

The introduction of a hydroxyl group onto the fatty acid chain is a specific enzymatic process that transforms heptadecanoic acid into 8-hydroxyheptadecanoic acid. This conversion is typically achieved through the action of specialized enzymes found in various microorganisms. nih.gov

Fatty acid hydratases (FAHs) are enzymes that catalyze the regio- and stereo-selective hydration of carbon-carbon double bonds in unsaturated fatty acids to produce hydroxy fatty acids. nih.govnih.gov This reaction involves the addition of a water molecule across the double bond. The position of the resulting hydroxyl group is determined by the enzyme's regioselectivity, which dictates which double bond in the fatty acid chain is targeted. nih.gov

For this compound to be formed via this pathway, a precursor such as heptadecenoic acid with a double bond at or near the C-8 position would be required. The FAH would then specifically hydrate (B1144303) this double bond. A well-studied example of this specificity is oleate (B1233923) hydratase, which hydrates the cis-9 double bond of oleic acid to produce 10-(R)-hydroxystearic acid. nih.govnih.gov

The regioselectivity of FAHs is not immutable and can be altered through protein engineering. Studies on FAH-1 from Lactobacillus acidophilus have shown that mutating specific amino acid residues in the enzyme's active site can shift its positional specificity. nih.govresearchgate.net For instance, a mutant of FA-HY2, also from Lactobacillus acidophilus, exhibited a dramatic reversal of regioselectivity towards linoleic acid, changing the ratio of 10-hydroxy to 13-hydroxy products from 99:1 to 12:88. nih.gov This demonstrates the potential to engineer FAHs to produce hydroxylated fatty acids with the hydroxyl group at a desired position, such as C-8.

Table 2: Examples of Fatty Acid Hydratases and Regioselectivity

| Enzyme | Source Organism | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| Oleate Hydratase (Ohy) | Various (e.g., Elizabethkingia meningoseptica) | Oleic Acid (C18:1, Δ9) | 10-Hydroxystearic Acid | nih.govmdpi.com |

| Fatty Acid Hydratase-1 (FA-HY1) | Lactobacillus acidophilus | Eicosapentaenoic Acid (EPA) | Mixture of 12-OH and 15-OH products | nih.govresearchgate.net |

| Fatty Acid Hydratase-2 (FA-HY2) | Lactobacillus acidophilus | Linoleic Acid (C18:2, Δ9,12) | Primarily 10-hydroxy-12-octadecenoic acid | nih.gov |

| Engineered FA-HY2 Mutant | Lactobacillus acidophilus | Linoleic Acid (C18:2, Δ9,12) | Primarily 13-hydroxy-9-octadecenoic acid | nih.gov |

Microorganisms are a rich source of enzymes capable of hydroxylating fatty acids at various positions along the acyl chain. nih.govresearchgate.net Besides hydratases, another major class of enzymes involved in this biotransformation is the cytochrome P450 (CYP) monooxygenases. mdpi.comnih.gov

CYP enzymes catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond, a reaction that can occur at terminal (ω-hydroxylation) or mid-chain positions. nih.govwikipedia.orgresearchgate.net The regioselectivity of CYP enzymes is determined by their protein structure, which precisely orients the fatty acid substrate within the active site. nih.gov The CYP4 family of enzymes, for example, is known for preferentially catalyzing the ω-hydroxylation of fatty acids. nih.gov However, other CYPs can perform in-chain hydroxylation. researchgate.net

The feasibility of producing mid-chain hydroxy fatty acids through this pathway has been demonstrated. For instance, engineered Saccharomyces cerevisiae expressing a mutated fatty acid synthase and a cytochrome P450 from Candida bombicola was able to produce 8-hydroxyoctanoic acid de novo from simple carbon sources. This system provides a model for how a C17 fatty acid could be hydroxylated at the C-8 position through a microbial pathway involving a suitable CYP enzyme.

Metabolic Processing and Intermediates

Once this compound is formed, it must be metabolically processed to be utilized by the cell, primarily for energy production through beta-oxidation. This involves activation and transport into the mitochondria.

Before any fatty acid, including hydroxyheptadecanoic acid, can be catabolized or used in anabolic pathways, it must first be "activated". This activation step is an ATP-dependent process catalyzed by acyl-CoA synthetases (also known as acyl-CoA ligases), which converts the fatty acid into its corresponding fatty acyl-CoA thioester. wikipedia.org

For long-chain fatty acids, the resulting acyl-CoA cannot directly cross the inner mitochondrial membrane where beta-oxidation occurs. Instead, it is transported via the carnitine shuttle. taylorandfrancis.comencyclopedia.pub This process involves three key components:

Carnitine Palmitoyltransferase I (CPT-1): Located on the outer mitochondrial membrane, this enzyme transfers the fatty acyl group from CoA to carnitine, forming acyl-carnitine. wikipedia.orgpharmaxchange.info

Carnitine-Acylcarnitine Translocase (CACT): This transporter moves the acyl-carnitine across the inner mitochondrial membrane into the mitochondrial matrix. taylorandfrancis.com

Carnitine Palmitoyltransferase II (CPT-2): Located on the inner mitochondrial membrane, this enzyme reverses the process, transferring the fatty acyl group from carnitine back to CoA, regenerating the fatty acyl-CoA inside the matrix and freeing carnitine to be shuttled back out. wikipedia.org

This carnitine-dependent pathway is essential for the transport of long-chain fatty acids into the mitochondria for subsequent degradation. nih.gov

The primary pathway for fatty acid degradation is beta-oxidation, a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orgaocs.org The presence of a hydroxyl group at the C-8 position and the odd-numbered carbon chain of this compound requires modifications to this standard pathway.

The beta-oxidation of a standard C17 acyl-CoA proceeds through seven cycles. The first six cycles each produce a molecule of acetyl-CoA. The final cycle cleaves the remaining five-carbon acyl-CoA into one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govlibretexts.org This propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle. ourbiochemistry.comutah.edu

The hydroxyl group at C-8 would be encountered during the beta-oxidation spiral. The standard pathway involves an L-3-hydroxyacyl-CoA intermediate, which is generated by the enzyme enoyl-CoA hydratase. nih.govutah.edu The degradation of 8-hydroxyheptadecanoyl-CoA would require specific enzymes capable of processing the pre-existing hydroxyl group as it moves closer to the C-3 position with each cycle. For example, when the hydroxyl group is at the C-3 position, the standard 3-hydroxyacyl-CoA dehydrogenase would act upon it. However, its presence at other positions may require isomerases or other modifying enzymes to ensure the degradation can proceed.

In some cases, alternative degradation routes such as omega-oxidation can be utilized, which involves hydroxylation at the terminal carbon, leading to the formation of dicarboxylic acids. nih.gov The metabolism of ricinoleic acid (12-hydroxy-octadec-9-enoic acid) by Candida species has been shown to produce various shorter-chain hydroxy fatty acid intermediates, such as 8-hydroxytetradecenoic acid, indicating that complex degradation pathways for hydroxy fatty acids exist in microorganisms. jst.go.jp

Stereochemical Considerations in Biosynthesis and Metabolism

The stereochemistry of this compound is a critical aspect of its biological activity and metabolic pathway. The spatial arrangement of the hydroxyl group at the C-8 position is determined during its biosynthesis and influences its subsequent enzymatic transformations. This section delves into the stereochemical specificities of the enzymes involved in the formation and breakdown of this and similar hydroxy fatty acids.

The biosynthesis of the heptadecanoic acid backbone, an odd-chain fatty acid, is initiated with a propionyl-CoA primer instead of the acetyl-CoA used for even-chain fatty acids. wikipedia.orgfrontiersin.orgnih.gov Subsequent elongation cycles proceed with the addition of two-carbon units from malonyl-CoA. The introduction of the hydroxyl group at the 8th carbon is a key step that dictates the molecule's chirality. This hydroxylation is typically catalyzed by specific enzymes such as cytochrome P450 monooxygenases or lipoxygenases. gsartor.orgnih.gov

Cytochrome P450 enzymes, for instance, are known to exhibit high regio- and stereoselectivity in the hydroxylation of fatty acids. researchgate.netresearchgate.net The stereochemical outcome (R or S configuration) is dependent on the specific P450 isoform and the orientation of the fatty acid substrate within the enzyme's active site. researchgate.netnih.gov For example, studies on the hydroxylation of other fatty acids by certain P450s have shown a preference for the formation of R-alcohols. researchgate.net While direct studies on this compound are limited, it is plausible that its biosynthesis would yield a specific stereoisomer.

Lipoxygenases also catalyze the oxygenation of polyunsaturated fatty acids with a high degree of stereospecificity, typically producing hydroperoxy fatty acids that can be subsequently reduced to hydroxy fatty acids. gsartor.orgnih.gov The stereocontrol in lipoxygenases is linked to specific amino acid residues within the active site that direct the oxygen attack on the fatty acid backbone. gsartor.org Depending on the enzyme, either S or R hydroperoxides can be formed. gsartor.org

The metabolism of this compound is also expected to be a stereospecific process. Beta-oxidation, the primary pathway for fatty acid degradation, involves a series of enzymatic reactions that are stereoselective. nih.govlibretexts.orgaocs.org The enzymes involved, such as enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, act on specific stereoisomers of their substrates. wikipedia.org Therefore, the initial stereochemistry of this compound will determine its recognition and processing by the metabolic machinery. The degradation of an odd-chain fatty acid like heptadecanoic acid via beta-oxidation ultimately yields acetyl-CoA and a final three-carbon unit, propionyl-CoA. libretexts.orgourbiochemistry.com

The table below illustrates the stereochemical outcomes of fatty acid hydroxylation by different cytochrome P450 enzymes acting on various fatty acid substrates, providing an insight into the potential stereoselectivity in the biosynthesis of this compound.

| Enzyme | Substrate | Position of Hydroxylation | Stereochemical Product |

| Cytochrome P450 BM3 | Tetradecanoic acid | ω-1, ω-2, ω-3 | Predominantly R-alcohols |

| Cytochrome P450 BM3 | Pentadecanoic acid | ω-1, ω-2, ω-3 | Predominantly R-alcohols |

| Cytochrome P450 BM3 | Hexadecanoic acid | ω-1, ω-2, ω-3 | Predominantly R-alcohols |

This table presents illustrative data from studies on similar long-chain fatty acids to demonstrate the principle of stereoselectivity in fatty acid hydroxylation by cytochrome P450 enzymes. The specific stereochemical outcome for this compound may vary.

Further research is necessary to elucidate the specific enzymes and stereochemical pathways involved in the biosynthesis and metabolism of this compound. Understanding these stereochemical details is crucial for comprehending its biological function and potential therapeutic applications.

Advanced Analytical Methodologies in 8 Hydroxyheptadecanoic Acid Research

Isolation and Purification Strategies

Effective isolation and purification are critical preliminary steps for the accurate analysis of 8-hydroxyheptadecanoic acid, ensuring the removal of interfering substances from the sample matrix. The choice of method depends on the nature of the sample and the concentration of the analyte.

Chromatographic methods are central to the purification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) is a widely utilized technique due to its high resolution and efficiency. nih.govnih.gov Reversed-phase HPLC, often employing a C18 column, is particularly effective for separating fatty acids. hplc.eujasco-global.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. nih.gov For hydroxy fatty acids, the mobile phase typically consists of a mixture of acetonitrile (B52724), methanol (B129727), and water, sometimes with the addition of a small amount of acid like acetic or formic acid to ensure sharp peaks. aocs.org

Liquid chromatography (LC) in a broader sense, including preparative LC, is used to isolate larger quantities of the compound for further analysis, such as structural elucidation by NMR. nih.gov Column chromatography, a more traditional method, can also be employed for initial purification, especially when dealing with larger sample volumes. Adsorption chromatography on silica (B1680970) gel can be effective for separating fatty acids with polar functional groups like the hydroxyl group in this compound. aocs.org

Table 1: Illustrative HPLC Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205-210 nm or coupled to a mass spectrometer |

| Column Temperature | 30-40 °C |

This table presents typical starting conditions for the analysis of hydroxy fatty acids; optimization for this compound would be necessary.

Preparing samples from biological matrices such as plasma, serum, or urine is a crucial step to remove proteins, salts, and other interfering compounds before instrumental analysis. nih.govresearchgate.net

Solvent Extraction: Also known as liquid-liquid extraction (LLE), this is a common first step. sdsu.edu For plasma or serum, a popular method is the Folch extraction, which uses a chloroform/methanol mixture to partition lipids into the organic phase. frontiersin.org Another widely used method is the Bligh and Dyer technique. nih.gov The efficiency of the extraction depends on the choice of solvents and the partition coefficient of the analyte. sdsu.edu For instance, to extract fatty acids from plasma, a common protocol involves mixing the plasma with methanol and chloroform. researchgate.net

Solid Phase Extraction (SPE): SPE is a more selective and often more efficient technique than LLE, and it uses significantly smaller volumes of solvent. jasco-global.comnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov For fatty acids, reversed-phase SPE cartridges (e.g., C18) are commonly used. researchgate.net The general steps for SPE include conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte of interest with an appropriate solvent. researchgate.netuib.no For urinary organic acids, SPE with a strong anion exchange column can also be effective, offering high recoveries for polar compounds. nih.gov

Table 2: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive, suitable for large volumes. | Can be labor-intensive, may form emulsions, uses large volumes of organic solvents. jasco-global.com |

| Solid Phase Extraction | Adsorption of the analyte onto a solid phase, followed by selective elution. | High selectivity and recovery, reduced solvent consumption, amenable to automation. jasco-global.com | Can be more expensive, requires method development for optimal sorbent and solvent selection. |

Structural Elucidation Techniques

Once isolated and purified, the precise chemical structure of this compound is confirmed using a combination of powerful spectroscopic and spectrometric techniques.

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. researchgate.net For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR:

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment. Key signals for this compound would include a multiplet for the proton on the carbon bearing the hydroxyl group (H-8), the triplet for the terminal methyl group, and a complex region of overlapping methylene (B1212753) proton signals. nih.govrsc.org The chemical shift of the H-8 proton would be a key indicator of the hydroxyl group's position.

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-8) would have a characteristic chemical shift in the range of 60-80 ppm. The carbonyl carbon of the carboxylic acid would appear far downfield (typically >170 ppm). researchgate.net

2D NMR: These experiments reveal correlations between different nuclei, which is crucial for unambiguously assigning the signals from the 1D spectra.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu A COSY spectrum would show correlations between the H-8 proton and the protons on the adjacent carbons (H-7 and H-9), confirming the position of the hydroxyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This experiment is essential for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum. researchgate.net

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.gov

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for fatty acids in liquid chromatography-mass spectrometry (LC-MS), often in negative ion mode to detect the deprotonated molecule [M-H]⁻. researchgate.netlipidmaps.org Electron ionization (EI) is a harder technique often used with gas chromatography (GC-MS) that produces more extensive fragmentation.

Tandem Mass Spectrometry (MS/MS): This technique is particularly powerful for structural elucidation. nih.gov In an LC-MS/MS experiment, the [M-H]⁻ ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides information about the structure, such as the position of the hydroxyl group. For example, cleavage on either side of the hydroxylated carbon is a characteristic fragmentation pathway for hydroxy fatty acids. researchgate.net

High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments, further confirming the identity of this compound. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

| ESI-MS (Negative Mode) | [M-H]⁻ ion at m/z 285.2430 | Molecular weight confirmation |

| HR-ESI-MS | Accurate mass of the [M-H]⁻ ion | Elemental formula confirmation (C₁₇H₃₃O₃⁻) |

| Tandem MS (MS/MS) of [M-H]⁻ | Characteristic fragment ions resulting from cleavages around the C-8 hydroxyl group. | Structural confirmation, localization of the hydroxyl group. |

Computational chemistry offers valuable tools to aid in the interpretation of experimental spectra. For instance, NMR chemical shifts can be predicted using computational methods like Density Functional Theory (DFT). rsc.org While the accuracy of these predictions can vary, they can be instrumental in assigning complex spectra and distinguishing between different isomers. nih.gov By comparing the predicted spectrum of a proposed structure with the experimental spectrum, researchers can gain confidence in their structural assignments. These computational approaches are particularly useful when authentic standards are not available for comparison.

Quantitative Analysis Approaches

The accurate quantification of this compound (8-HDA) in complex biological matrices is crucial for understanding its physiological roles and its potential as a biomarker. To achieve this, several advanced analytical methodologies are employed, primarily centered around chromatography coupled with mass spectrometry. These techniques offer the high sensitivity and selectivity required to detect and quantify 8-HDA, often present at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantitative analysis of volatile and thermally stable compounds. For non-volatile molecules like 8-HDA, chemical derivatization is a necessary prerequisite to increase their volatility and thermal stability, making them amenable to GC analysis. restek.com This process also improves chromatographic peak shape and mass spectrometric fragmentation patterns.

Common derivatization strategies for hydroxylated fatty acids involve the conversion of the carboxylic acid and hydroxyl functional groups into less polar and more volatile esters and ethers, respectively. A widely used method is silylation, where reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form trimethylsilyl (B98337) (TMS) esters and ethers. restek.com Another approach is esterification, for instance, using BF₃-methanol to create fatty acid methyl esters (FAMEs). restek.com

Following derivatization, the sample is injected into the GC, where the 8-HDA derivative is separated from other components on a capillary column. The eluting compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the 8-HDA derivative are monitored, significantly enhancing sensitivity and selectivity. nih.gov By comparing the peak area of the analyte to that of a known concentration of an internal standard, the amount of 8-HDA in the original sample can be accurately determined. libretexts.org

Table 1: Example GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Setting |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Incubation | 60°C for 60 minutes |

| GC Column | Capillary column (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 80°C, ramp to 260°C |

| Ionization Mode | Electron Impact (EI) |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

| Note: These are generalized parameters and would require optimization for the specific analysis of 8-HDA. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), has become a cornerstone for the quantitative analysis of lipids, including 8-HDA. unitn.it This technique does not typically require derivatization, allowing for a more direct analysis of the native compound.

In an LC-MS/MS workflow, 8-HDA is first separated from other sample components using liquid chromatography, often employing a reversed-phase column (e.g., C18). nih.govnih.gov The separated analyte then enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of 8-HDA. nih.gov

For quantitative analysis using a triple quadrupole mass spectrometer, a technique known as multiple reaction monitoring (MRM) is employed. nih.gov In MRM, the first quadrupole selects the precursor ion of 8-HDA (based on its m/z). This ion is then fragmented in the second quadrupole (collision cell), and a specific product ion is monitored by the third quadrupole. This high specificity allows for accurate quantification even in complex biological samples. lipidmaps.orgnih.gov

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. nih.govmdpi.com This allows for the precise determination of the elemental composition of 8-HDA and helps to differentiate it from other isobaric interferences, further enhancing the reliability of quantification. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Hydroxy Fatty Acid Quantification

| Parameter | Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for 8-HDA |

| Product Ion (m/z) | Specific fragment ion of 8-HDA |

| Note: These parameters are illustrative and require optimization for specific applications. |

Internal Standards for Quantification (e.g., 9-hydroxyheptadecanoic acid)

The use of an appropriate internal standard (IS) is fundamental for achieving accurate and precise quantification in mass spectrometry-based analyses. clearsynth.comkcasbio.com Internal standards are compounds added to a sample at a known concentration before sample processing. They help to correct for variations in sample extraction, derivatization efficiency, injection volume, and instrument response. scispace.com

For the quantification of 8-HDA, two main types of internal standards are commonly used:

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. kcasbio.com A SIL-IS for 8-HDA would be a version of the molecule where one or more atoms (e.g., hydrogen, carbon) are replaced with a heavier isotope (e.g., deuterium, carbon-13). For example, a deuterated 8-HDA would have a higher mass but would be chemically identical to the endogenous analyte. This ensures that it co-elutes chromatographically and behaves similarly during ionization, providing the most accurate correction for analytical variability. lcms.cznih.gov

Structural Analogs: When a SIL-IS is not available, a closely related structural analog can be used. scispace.com For 8-HDA, a suitable structural analog would be another hydroxyheptadecanoic acid isomer, such as 9-hydroxyheptadecanoic acid . This compound shares similar chemical properties and chromatographic behavior with 8-HDA, making it a viable alternative for correcting analytical variations. However, it's important to ensure that the chosen analog is not naturally present in the samples being analyzed.

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the same amount of internal standard. libretexts.org

Regio- and Enantiomer Separation

Hydroxy fatty acids, including hydroxyheptadecanoic acids, can exist as multiple regioisomers (differing in the position of the hydroxyl group) and enantiomers (stereoisomers that are mirror images). The biological activity of these isomers can differ significantly, making their separation and individual quantification important.

Regiomer Separation: The separation of regioisomers, such as 8-HDA from other positional isomers like 9-HDA or 10-HDA, can often be achieved using high-resolution chromatography. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with long capillary columns can provide sufficient resolving power to separate these closely related compounds based on subtle differences in their physical properties. nih.gov

Enantiomer Separation: Distinguishing between the (R)- and (S)-enantiomers of 8-HDA is more challenging as they have identical physical properties in a non-chiral environment. This requires the use of chiral separation techniques. Chiral chromatography, either with a chiral stationary phase (CSP) or a chiral mobile phase additive, is the most common approach. nih.govchiraltech.com Chiral HPLC columns, for instance, contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and subsequent quantification. nih.govresearchgate.net This is crucial for studies aiming to elucidate the stereospecific biosynthesis or activity of 8-HDA.

Chemical and Biotechnological Synthesis of Hydroxyheptadecanoic Acids for Research

De Novo Chemical Synthesis Strategies

The de novo synthesis of complex molecules from simple, readily available precursors is a cornerstone of chemical research. wur.nl For 8-hydroxyheptadecanoic acid, these strategies are focused on achieving high stereochemical control and providing versatile intermediates for further chemical elaboration.

Asymmetric Synthesis Methods (e.g., for specific enantiomers)

Achieving stereocontrol to produce specific enantiomers (R or S) of hydroxy fatty acids is critical, as the biological activity of these molecules is often dependent on their stereochemistry. While a specific, documented synthesis for this compound is not prevalent in the literature, general and adaptable methodologies for creating chiral mid-chain hydroxy fatty acids have been developed. mdpi.comnih.govresearchgate.net

A prominent and flexible strategy involves the use of enantioselective organocatalysis to generate chiral terminal epoxides from monoprotected α,ω-diols. These epoxides serve as key intermediates. The subsequent ring-opening of the epoxide with a suitable organometallic reagent, such as a Grignard reagent (R-MgBr) in the presence of a copper catalyst, allows for the construction of the full carbon skeleton and establishes the chiral hydroxyl center. researchgate.netuoa.gr

This multi-step approach can be tailored to synthesize a specific target like (S)-8-hydroxyheptadecanoic acid. The process would involve:

Selection of Precursors : The synthesis would start with a diol and a Grignard reagent that, when combined, form the 17-carbon chain. For this compound, this could involve reacting an 8-carbon chiral epoxide with a 9-carbon Grignard reagent.

Enantioselective Epoxidation : An organocatalyst, such as MacMillan's imidazolidinone catalyst, is used to create the terminal epoxide with high enantiomeric purity. researchgate.net

Regioselective Epoxide Opening : The chiral epoxide is then opened by the Grignard reagent, forming the C-C bond and the secondary alcohol with a defined stereocenter.

Final Modifications : The terminal protecting group on the alcohol is removed, and the hydroxyl group is oxidized to a carboxylic acid to yield the final hydroxy fatty acid product.

This methodology has been successfully applied to synthesize various regioisomers of hydroxypalmitic and hydroxystearic acids, as well as the odd-chain (R)- and (S)-7-hydroxymargaric acids (a C17 fatty acid), demonstrating its applicability for producing this compound. mdpi.comnih.gov

Table 1: Representative Asymmetric Synthesis Strategy for Mid-Chain Hydroxy Fatty Acids

| Step | Description | Key Reagents/Catalysts | Purpose |

| 1 | Monoprotection of Diol | Benzyl bromide, NaH | Protect one hydroxyl group of a starting α,ω-diol. |

| 2 | Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Convert the remaining hydroxyl group to an aldehyde. |

| 3 | Asymmetric Epoxidation | MacMillan's organocatalyst, oxidant | Form a chiral terminal epoxide with high enantiomeric excess. |

| 4 | Epoxide Ring Opening | Grignard reagent (R-MgBr), CuI | Open the epoxide to form the carbon chain and the chiral alcohol. |

| 5 | Deprotection & Oxidation | H₂, Pd/C; Jones oxidation | Remove the protecting group and oxidize the terminal alcohol to a carboxylic acid. |

Derivatization for Heterocyclic Compound Synthesis (e.g., from 2-hydroxyheptadecanoic acid chloride)

Hydroxy fatty acids are valuable precursors for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and industrial chemicals. The literature provides detailed examples of using 2-hydroxyheptadecanoic acid as a starting material for creating a variety of nitrogen-containing heterocycles. researchgate.netresearchgate.netcsic.es Although these examples focus on the 2-hydroxy isomer, the chemical principles can inform potential derivatization strategies for this compound.

In a typical reaction scheme, 2-hydroxyheptadecanoic acid is first converted to its more reactive acid chloride derivative, 2-hydroxyheptadecanoyl chloride. researchgate.netrsc.org This intermediate can then react with binucleophilic reagents to form heterocyclic rings. For instance, reaction with anthranilic acid yields a 2-substituted-3,1-benzoxazin-4-one. researchgate.netrsc.orgcsic.es This benzoxazinone (B8607429) serves as a versatile platform for further synthesis.

Subsequent reactions with various nitrogen nucleophiles lead to a range of heterocyclic products:

Reaction with hydrazine (B178648) hydrate (B1144303) converts the benzoxazinone into a 3-amino-2-(1-hydroxyheptadecyl)-quinazolin-4(3H)-one. researchgate.netrsc.org

Reaction with formamide results in the formation of 2-(1-hydroxyheptadecyl)-quinazolin-4(3H)-one. rsc.org

These quinazolinone derivatives can be further modified to create more complex condensed and non-condensed heterocyclic systems. researchgate.netcsic.es While the mid-chain position of the hydroxyl group in this compound prevents direct analogy to these specific cyclization reactions that involve the alpha-position hydroxyl group, its carboxyl group could be similarly activated to react with nucleophiles to form other classes of heterocycles.

Table 2: Examples of Heterocyclic Compounds Synthesized from 2-Hydroxyheptadecanoic Acid Chloride

| Starting Material | Reagent | Resulting Heterocycle | Reference(s) |

| 2-Hydroxyheptadecanoyl chloride | Anthranilic acid | 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one | researchgate.netrsc.org |

| 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-(1-hydroxyheptadecyl)-quinazolin-4(3H)-one | researchgate.netrsc.org |

| 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one | Formamide | 2-(1-hydroxyheptadecyl)-quinazolin-4(3H)-one | rsc.org |

Enzymatic and Biocatalytic Production

Biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. mdpi.com Enzymes can operate under mild conditions and exhibit remarkable regio- and stereoselectivity, making them ideal for producing specific hydroxy fatty acid isomers. nih.gov

Utilization of Fatty Acid Hydratases for Regioselective Hydroxylation

Fatty acid hydratases (FAHs) are enzymes that catalyze the addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid, yielding a hydroxylated product. mdpi.com This enzymatic route is particularly attractive for its precision. However, the regioselectivity of naturally occurring FAHs is often specific. For example, oleate (B1233923) hydratases, a well-studied class of FAHs, are known to be highly specific for the cis-9 double bond of fatty acids like oleic acid, producing 10-(R)-hydroxystearic acid. nih.gov

The production of this compound would require a hydratase capable of acting on the corresponding precursor, (Z)-heptadec-8-enoic acid. While the substrate scope of some hydratases is broad, achieving hydroxylation specifically at the C-8 position is a challenge with currently characterized wild-type enzymes. nih.govresearchgate.net Recent research has focused on semi-rational protein engineering to alter the regioselectivity of FAHs. By mutating key amino acid residues in the enzyme's active site, it is possible to shift or narrow the product profile, though creating entirely new regioselectivity remains a significant goal. nih.govresearchgate.net A patent has described the use of FAHs on various unsaturated fatty acids, including (8Z)-heptadecen-8-enoic acid, indicating the potential for enzymatic hydration at this position, though the specific outcomes and efficiencies for this substrate are not fully detailed. google.com

Microbial Fermentation and Biotransformation Approaches

Microbial systems provide a powerful platform for producing hydroxy fatty acids through either de novo synthesis via fermentation or the biotransformation of precursor fatty acids. mdpi.com The key enzymes in these processes are often from the cytochrome P450 monooxygenase (CYP) superfamily, which are known to catalyze the hydroxylation of a wide range of substrates, including fatty acids. researchgate.netresearchgate.netwikipedia.org

Unlike fatty acid hydratases, which require an unsaturated precursor, P450 enzymes can directly hydroxylate saturated C-H bonds, offering a direct route from heptadecanoic acid to its hydroxylated derivatives. researchgate.net The regioselectivity of these enzymes can be diverse. A notable example is the P450 BM3 (CYP102A1) from Bacillus megaterium and its engineered variants. This enzyme has been shown to hydroxylate heptadecanoic acid (C17:0) at multiple in-chain positions. researchgate.net Specifically, studies have documented that P450 BM3 variants can produce a mixture of hydroxyheptadecanoic acids, with hydroxylation occurring at positions from ω-1 to ω-9. For a C17 acid, the ω-9 position corresponds precisely to the C-8 position (counting from the carboxyl end), demonstrating a clear biocatalytic route to this compound. researchgate.net

The production of the necessary precursor, heptadecanoic acid, can also be achieved through microbial fermentation, for example, by using oleaginous yeasts like Yarrowia lipolytica, which can be engineered to produce odd-chain fatty acids. mdpi.com A combined approach, involving the fermentative production of heptadecanoic acid followed by a whole-cell biotransformation using a microbe expressing a suitable P450 enzyme, represents a viable and integrated biotechnological strategy for producing this compound.

Table 3: Regioselectivity of a Cytochrome P450 BM3 Variant on Heptadecanoic Acid

| Enzyme System | Substrate | Hydroxylation Positions (from methyl end, ω) | Position corresponding to 8-OH | Reference |

| CYP102A1 BM3 variant | Heptadecanoic Acid (C17:0) | ω-1, ω-2, ω-3, ω-4, ω-5, ω-6, ω-7, ω-8, ω-9 | ω-9 | researchgate.net |

Future Research Trajectories and Methodological Advancements

Unraveling Comprehensive Physiological Functions

While the precise physiological functions of 8-hydroxyheptadecanoic acid are not yet fully elucidated, the roles of other long-chain and very-long-chain fatty acids provide a framework for future investigation. creative-proteomics.comnih.govoup.com Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are known to be crucial for various biological processes, including skin barrier formation, liver homeostasis, and myelin maintenance. oup.com Hydroxylated fatty acids, in particular, are involved in diverse physiological and structural roles in plants, such as being components of membrane lipids and precursors to cuticular waxes. mdpi.com

Future research should aim to investigate whether this compound plays a role in similar processes. Key research questions would include its potential involvement in membrane structure and fluidity, cell signaling pathways, and as a precursor for other bioactive lipids. Given that odd-chain fatty acids like heptadecanoic acid can be elongated to very-long-chain fatty acids or shortened to yield propionyl-CoA, which can replenish the citric acid cycle, the impact of the 8-hydroxy modification on these metabolic fates is a critical area for exploration. nih.gov

Elucidation of Precise Enzymatic Mechanisms

The enzymatic machinery responsible for the synthesis of this compound in biological systems remains to be identified. However, studies on other fatty acids provide strong candidates for the types of enzymes that may be involved. Microbial fatty acid-hydroxylation enzymes, such as cytochrome P450 monooxygenases (P450s), lipoxygenases, hydratases, 12-hydroxylases, and diol synthases, are known to synthesize regio-specific hydroxy fatty acids. nih.gov

P450 enzymes, in particular, are versatile catalysts that can introduce hydroxyl groups at various positions on a fatty acid chain. researchgate.net For instance, the CYP4F2 enzyme catalyzes the ω-hydroxylation of fatty acids and has also been shown to act on 3-hydroxy fatty acids. wikipedia.org It is plausible that a specific P450 or a related enzyme is responsible for the hydroxylation of heptadecanoic acid at the C-8 position. Future research should focus on identifying and characterizing the specific enzymes and the corresponding genes involved in the biosynthesis of this compound. This could involve screening microbial and mammalian enzyme libraries for activity towards heptadecanoic acid. A schematic for the de novo biosynthesis of 8-hydroxyoctanoic acid in Saccharomyces cerevisiae involves a mutated fatty acid synthase and a cytochrome P450, providing a potential model for investigating this compound synthesis. nih.govresearchgate.net

Development of Advanced Analytical Platforms

The accurate detection and quantification of this compound in complex biological samples is essential for understanding its distribution, metabolism, and function. Current analytical methods for hydroxy fatty acids primarily rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govrsc.org These techniques offer high sensitivity and selectivity, which are crucial due to the likely low abundance of this compound in biological matrices. nih.govnih.gov

For GC-MS analysis, derivatization of the hydroxyl and carboxyl groups is typically required to improve volatility and chromatographic performance. rsc.org LC-MS, on the other hand, can often analyze the underivatized molecule, providing structural information through tandem mass spectrometry (MS/MS) fragmentation patterns. nih.govnih.govresearchgate.net Future advancements should focus on developing highly sensitive and specific targeted analytical methods for this compound. This includes the synthesis of stable isotope-labeled internal standards for accurate quantification and the establishment of robust extraction and chromatographic protocols to separate it from other isomeric hydroxy fatty acids. rsc.org High-resolution mass spectrometry will be instrumental in elucidating its structure in complex mixtures. researchgate.net

Table 1: Comparison of Analytical Techniques for Hydroxy Fatty Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Sample Volatility | Requires derivatization to increase volatility | Can analyze less volatile compounds directly |

| Sensitivity | High | High |

| Selectivity | High | High |

| Structural Information | Provides fragmentation patterns for identification | Provides fragmentation patterns and retention time for identification |

| Throughput | Generally lower than LC-MS | Can be adapted for high-throughput screening |

Controlled Stereoselective Synthesis for Targeted Research

The hydroxyl group at the C-8 position of this compound creates a chiral center, meaning that it can exist as two different stereoisomers (R and S). These enantiomers may have distinct biological activities. Therefore, the development of methods for the controlled stereoselective synthesis of both the R- and S-enantiomers is crucial for conducting targeted biological research.

Several strategies have been developed for the asymmetric synthesis of chiral hydroxy fatty acids. nih.govnih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govunit.no For example, organocatalytic approaches can be used to synthesize chiral epoxides, which can then be opened to yield the desired hydroxy fatty acid. nih.gov The synthesis of specific isomers of other hydroxy fatty acids, such as 12S-HHT, has been achieved using techniques like Suzuki-Miyaura coupling and Wittig reactions. researchgate.net Future work in this area should focus on adapting these existing methodologies to achieve the efficient and scalable synthesis of enantiomerically pure R- and S-8-hydroxyheptadecanoic acid. This will enable researchers to probe the specific biological functions of each stereoisomer.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the role of this compound, it will be necessary to integrate lipidomics data with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. creative-proteomics.commulti-omicsfacility.com This multi-omics approach can reveal correlations between the levels of this compound and changes in gene expression, protein abundance, and the broader metabolic profile of a biological system. nih.gov

For example, by combining lipidomics and transcriptomics, researchers can identify genes and metabolic pathways that are co-regulated with the production or downstream signaling of this compound. nih.govnih.gov This can provide valuable clues about its biological function and the regulatory networks in which it participates. creative-proteomics.com The application of bioinformatics and computational modeling will be essential for analyzing these large, complex datasets and for generating new hypotheses about the role of this compound in health and disease. nih.govresearchgate.net

Q & A

Q. What are the limitations of current methodologies in studying this compound’s role in inflammatory signaling?

- Methodological Answer : Limitations include poor aqueous solubility complicating in vitro dosing, cross-reactivity in antibody-based assays, and species-specific receptor affinities affecting translational relevance. Address these by using nanoformulations for solubility, CRISPR-edited cell lines to eliminate off-target effects, and cross-species comparative studies. Transparent reporting of limitations strengthens hypothesis refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.